Cinnamylamine hydrochloride (CAS 17480-08-9) is a highly crystalline, stable allylic amine salt widely utilized in pharmaceutical manufacturing, analytical chemistry, and advanced organic synthesis. As the hydrochloride salt of 3-phenylprop-2-en-1-amine, it circumvents the handling and stability challenges inherent to free allylic amines . Industrially, it is prioritized as a critical building block for synthesizing antifungal agents and calcium channel blockers, and it serves as an indispensable analytical benchmark—specifically designated as Tranylcypromine Related Compound B for API impurity profiling [1]. Its defined stereochemistry (predominantly the trans/E-isomer), high melting point (~235 °C), and enhanced solubility in polar solvents make it highly suitable for reproducible scaling in both chemical and biocatalytic workflows .
Substituting cinnamylamine hydrochloride with its free base or saturated analogs introduces severe process vulnerabilities. The free base of cinnamylamine is a liquid prone to rapid oxidative degradation and polymerization upon exposure to air and light, which compromises stoichiometric precision and long-term storage . In contrast, the hydrochloride salt is a stable, weighable solid that ensures reproducible dosing. Furthermore, substituting with saturated analogs like 3-phenylpropylamine eliminates the reactive allylic double bond, completely disabling downstream Heck cross-couplings, [2+2]/[4+2] cycloadditions, and the specific mechanism of action required for synthesizing target pharmaceutical scaffolds . For analytical applications, using anything other than the exact hydrochloride salt form fails to meet ICH guidelines for exact retention time and ionization matching in Tranylcypromine impurity assays .
Free allylic amines are notoriously unstable, often presenting as oils that degrade or polymerize under ambient conditions. Cinnamylamine hydrochloride provides a critical handling advantage by forming a highly stable crystalline solid with a melting point of approximately 235 °C . This solid state prevents the oxidative degradation seen in the free base (which has a density of ~0.99 g/mL and requires specialized storage), allowing for precise gravimetric dosing in industrial reactors without the need for inert-atmosphere glovebox handling .
| Evidence Dimension | Physical State and Handling Stability |
| Target Compound Data | Cinnamylamine HCl: Stable crystalline solid (mp ~235 °C) |
| Comparator Or Baseline | Cinnamylamine free base: Degradation-prone liquid/oil |
| Quantified Difference | Eliminates polymerization risk; enables ambient weighing |
| Conditions | Standard laboratory storage and ambient handling |
Enables precise stoichiometric dosing and long-term bulk storage without specialized inert-atmosphere infrastructure.
In the synthesis of cinnamylamine derivatives via Palladium-catalyzed Heck reactions, isolating the product as the free base often requires solvent-intensive column chromatography. By converting the reaction product directly to cinnamylamine hydrochloride via HCl deprotection or precipitation, chemists can isolate the pure compound in 55–85% yields directly from the reaction mixture . This salt-precipitation strategy bypasses chromatography entirely, drastically reducing Process Mass Intensity (PMI) and solvent costs during scale-up .
| Evidence Dimension | Isolation Efficiency and Yield |
| Target Compound Data | Cinnamylamine HCl: 55–85% yield via direct precipitation |
| Comparator Or Baseline | Free base isolation: Requires extensive chromatography |
| Quantified Difference | Eliminates chromatography step while maintaining >55% yield |
| Conditions | Palladium-catalyzed Heck reaction / N-Boc deprotection |
Significantly lowers solvent consumption and labor costs in pilot-scale pharmaceutical synthesis.
The development of green biocatalytic routes, such as those using engineered amine transaminases, requires substrates to be soluble in aqueous media. While cinnamylamine free base is highly lipophilic and poorly soluble in water, the hydrochloride salt form provides enhanced aqueous solubility . This solubility difference is critical for achieving high substrate loading in enzymatic reactors, where optimized biocatalytic systems utilizing the salt have demonstrated production yields of up to 156.38 mg/L in directed evolution studies .
| Evidence Dimension | Aqueous Compatibility and Biocatalytic Yield |
| Target Compound Data | Cinnamylamine HCl: Soluble in water; supports >150 mg/L enzymatic yields |
| Comparator Or Baseline | Cinnamylamine free base: Insoluble in water; limits substrate loading |
| Quantified Difference | Enables homogeneous aqueous biocatalysis |
| Conditions | Aqueous enzymatic reactor with engineered transaminases/NADPH |
Essential for buyers developing sustainable, aqueous-phase enzymatic synthesis routes where substrate solubility limits reaction rates.
For quality control of the antidepressant Tranylcypromine, regulatory bodies require exact retention time matching for known impurities. Cinnamylamine hydrochloride is officially designated as USP Tranylcypromine Related Compound B [1]. Attempting to use the free base for HPLC/MS calibration results in altered ionization efficiencies and retention shifts due to mobile phase interactions. Using the exact hydrochloride salt ensures strict compliance with pharmacopeial methods for quantifying this specific impurity down to trace levels[2].
| Evidence Dimension | Chromatographic Retention and Ionization |
| Target Compound Data | Cinnamylamine HCl: Exact match for USP Related Compound B |
| Comparator Or Baseline | Cinnamylamine free base: Altered retention time and peak shape |
| Quantified Difference | 100% compliance with USP/ICH analytical methods |
| Conditions | Pharmacopeial HPLC/MS impurity profiling |
Prevents batch rejection by ensuring analytical methods strictly adhere to USP/ICH regulatory standards for API testing.
Directly downstream of its analytical precision, this compound is indispensable as a certified reference standard (Tranylcypromine Related Compound B). Quality control laboratories must procure this exact hydrochloride salt to perform validated HPLC/MS assays, ensuring that Tranylcypromine sulfate API batches meet strict ICH guidelines for impurity limits [1].
Leveraging its stable solid state and defined stereochemistry, cinnamylamine hydrochloride is an effective starting material for synthesizing allylic amine-based drugs. It is heavily utilized in the industrial synthesis of antifungal agents (e.g., naftifine and terbinafine analogs) and calcium channel blockers, where the intact cinnamyl moiety is structurally essential .
Because of its enhanced water solubility compared to the free base, the hydrochloride salt is the preferred substrate for directed evolution studies of amine transaminases and monoamine oxidases. It allows for high substrate loading in aqueous bioreactors, facilitating the development of green, scalable enzymatic synthesis protocols.
In advanced organic synthesis, the compound's stability makes it a superior reactant for [2+2] and [4+2] intermolecular cycloadditions and Heck cross-couplings. By using the salt form, chemists can construct complex multi-ring architectures and heterocyclic scaffolds with high reproducibility and minimal degradation-related side reactions .
Irritant